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molecular formula C8H10O B127560 Benzeneethanol-d5 CAS No. 35845-63-7

Benzeneethanol-d5

Cat. No. B127560
M. Wt: 127.19 g/mol
InChI Key: WRMNZCZEMHIOCP-RALIUCGRSA-N
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Patent
US04343791

Procedure details

Into a 2 liter reaction vessel equipped with stirrer, thermometer, heating mantle and overhead condenser with azeotrope takeoff apparatus is placed 488 grams of betaphenylethyl alcohol; 440 grams of cyclohexanol and 100 grams of concentrated sulfuric acid. The reaction mass is then heated to a temperature of 115° C. and maintained at a temperature in the range of 104°-127° C. at reflux while azeotropically removing 80 ml water, for a period of 3 hours. At the end of the 3 hour period, a sample is analyzed by means of GLC analysis (conditions: 180° C. isothermal using an SE-30 packed column). FIG. 1A is the GLC profile of the reaction product at this point.
Quantity
488 g
Type
reactant
Reaction Step One
Quantity
440 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH2:8][OH:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH:10]1(O)[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1.S(=O)(=O)(O)O>>[CH:10]1([O:9][CH2:8][CH2:7][C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1

Inputs

Step One
Name
Quantity
488 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCO
Step Two
Name
Quantity
440 g
Type
reactant
Smiles
C1(CCCCC1)O
Step Three
Name
Quantity
100 g
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 2 liter reaction vessel
CUSTOM
Type
CUSTOM
Details
equipped with stirrer
TEMPERATURE
Type
TEMPERATURE
Details
thermometer, heating mantle and overhead condenser with azeotrope takeoff apparatus
TEMPERATURE
Type
TEMPERATURE
Details
maintained at a temperature in the range of 104°-127° C.
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CUSTOM
Type
CUSTOM
Details
while azeotropically removing 80 ml water
CUSTOM
Type
CUSTOM
Details
At the end of the 3 hour period
Duration
3 h
CUSTOM
Type
CUSTOM
Details
180° C.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C1(CCCCC1)OCCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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